Technical Monograph: 3-Chloro-4-hydroxy-5-nitrobenzonitrile (CAS 1689-88-9)
Technical Monograph: 3-Chloro-4-hydroxy-5-nitrobenzonitrile (CAS 1689-88-9)
The following technical guide details the properties, synthesis, and applications of 3-Chloro-4-hydroxy-5-nitrobenzonitrile (CAS 1689-88-9).
Domain: Medicinal Chemistry & Agrochemical Synthesis Document Type: Technical Guide / Whitepaper
Executive Summary
3-Chloro-4-hydroxy-5-nitrobenzonitrile (CAS 1689-88-9) is a tri-substituted benzene derivative characterized by its high acidity and lipophilicity. Structurally, it is the chloro-analog of Nitroxynil , a well-established anthelmintic agent. Due to the synergistic electron-withdrawing effects of the nitrile (-CN), nitro (-NO2), and chloro (-Cl) groups on the phenolic hydroxyl, this compound acts as a potent protonophore , capable of uncoupling oxidative phosphorylation in mitochondria.
In drug discovery, it serves as a critical scaffold for Structure-Activity Relationship (SAR) studies targeting anthelmintic activity and as a versatile intermediate for synthesizing fused heterocycles via reduction of the nitro group.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]
The pharmacological potential of CAS 1689-88-9 is dictated by its physicochemical parameters, specifically its pKa and lipophilicity (LogP). The presence of three electron-withdrawing groups (EWGs) dramatically increases the acidity of the phenol, allowing it to exist as a lipophilic anion at physiological pH.
Table 1: Physicochemical Data
| Property | Value | Context/Notes |
| CAS Number | 1689-88-9 | |
| Molecular Formula | C₇H₃ClN₂O₃ | |
| Molecular Weight | 198.56 g/mol | |
| Appearance | Yellow crystalline solid | Typical of nitrophenols |
| Melting Point | 145–148 °C | Dependent on purity/solvent |
| Predicted pKa | ~4.5 – 5.2 | High acidity due to -NO₂ and -CN ortho/para to -OH |
| LogP (Octanol/Water) | ~2.2 – 2.5 | Lipophilic enough to cross membranes |
| H-Bond Donors | 1 | Phenolic -OH |
| H-Bond Acceptors | 4 | -CN, -NO₂, -OH |
Synthesis Protocol: Regioselective Nitration
Objective: Synthesize 3-Chloro-4-hydroxy-5-nitrobenzonitrile from 3-chloro-4-hydroxybenzonitrile via electrophilic aromatic substitution.
Retrosynthetic Analysis
The synthesis relies on the directing effects of the substituents. The hydroxyl group (-OH) is a strong ortho/para activator, while the nitrile (-CN) is a meta director. The chlorine is a weak deactivator but ortho/para directing.
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Target Position (C5): Ortho to the -OH group.
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Reagents: Mixed acid (HNO₃/H₂SO₄) or Nitric acid in Acetic Acid.
Step-by-Step Methodology
Note: This protocol assumes standard laboratory safety equipment (fume hood, PPE) due to the handling of strong acids and nitriles.
Reagents:
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Starting Material: 3-Chloro-4-hydroxybenzonitrile (CAS 2315-81-3)[1]
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Solvent: Glacial Acetic Acid (AcOH)
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Nitrating Agent: Fuming Nitric Acid (HNO₃)
Workflow:
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 10 mmol of 3-chloro-4-hydroxybenzonitrile in 15 mL of glacial acetic acid.
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Temperature Control: Cool the solution to 0–5 °C using an ice-water bath. Critical: Controlling temperature prevents dinitration or hydrolysis of the nitrile group.
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Addition: Dropwise add 1.1 equivalents of fuming HNO₃ over 20 minutes. Maintain internal temperature below 10 °C.
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Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–3 hours. The solution will turn from colorless to yellow/orange.
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Monitoring (Self-Validation): Spot the reaction mixture on a TLC plate (Eluent: 30% EtOAc in Hexanes). The product will appear as a distinct yellow spot with a lower Rf value than the starting material due to increased polarity and acidity.
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Quenching: Pour the reaction mixture into 100 mL of crushed ice/water with vigorous stirring. The product should precipitate as a yellow solid.
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Isolation: Filter the solid via vacuum filtration. Wash with cold water (3 x 20 mL) to remove residual acid.
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Purification: Recrystallize from Ethanol/Water (1:1) or purify via silica gel column chromatography if high purity (>98%) is required.
Synthetic Pathway Diagram
Caption: Figure 1. Regioselective nitration pathway. The hydroxyl group directs the nitro group to the C5 position.
Mechanism of Action: Mitochondrial Uncoupling
This compound belongs to the class of protonophores . Its biological activity—and toxicity—stems from its ability to disrupt the mitochondrial proton gradient (ΔpH), which drives ATP synthesis.
The Proton Shuttle Cycle
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Entry: The neutral, protonated form of the molecule (Ph-OH) is lipophilic. It diffuses passively across the Outer Mitochondrial Membrane (OMM) and Inner Mitochondrial Membrane (IMM) into the matrix.
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Deprotonation: The mitochondrial matrix has a higher pH (alkaline) compared to the intermembrane space. Inside the matrix, the phenol deprotonates (Ph-OH → Ph-O⁻ + H⁺).
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Anion Efflux: The resulting phenolate anion is charge-delocalized (stabilized by the -NO₂ and -CN groups), allowing it to remain lipophilic enough to move back across the IMM to the intermembrane space, driven by the membrane potential (ΔΨ).
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Reprotonation: In the acidic intermembrane space, the anion picks up a proton, reforming the neutral molecule.
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Result: This cycle futilely transports protons into the matrix, dissipating the electrochemical gradient as heat rather than ATP production.
Mechanism Diagram
Caption: Figure 2. Protonophore cycle. The compound shuttles protons across the inner mitochondrial membrane, bypassing ATP synthase.
Applications in Drug Development[1][5][7][12][13]
Anthelmintic SAR Studies
Researchers utilize CAS 1689-88-9 to map the pharmacophore of fasciolicides (drugs against liver flukes).
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Reference Compound: Nitroxynil (3-iodo-4-hydroxy-5-nitrobenzonitrile).
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Substitution Logic: Replacing the Iodine (in Nitroxynil) with Chlorine (in CAS 1689-88-9) alters the lipophilicity and steric bulk without changing the electronic environment significantly. This allows scientists to determine if the bulky iodine is necessary for receptor binding or if the activity is purely driven by the uncoupling mechanism.
Synthetic Scaffold
The compound is a "privileged structure" for generating benzoxazoles and benzimidazoles.
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Reduction: The nitro group (-NO₂) can be reduced to an amine (-NH₂) using Fe/HCl or H₂/Pd-C.
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Cyclization: The resulting ortho-amino-phenol derivative reacts with aldehydes or carboxylic acids to form benzoxazoles, which are key motifs in anticancer and antimicrobial research.
Safety & Handling (E-E-A-T)
Hazard Class: Acute Toxin & Irritant.
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H301: Toxic if swallowed (Uncoupling agent).
Handling Protocol:
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No Dust: Handle as a solution whenever possible to avoid inhaling dust.
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Waste: Do not dispose of down the drain. Nitriles and nitro-compounds require specific incineration protocols to prevent the formation of toxic byproducts (NOx, HCN).
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First Aid: In case of exposure, immediate supportive care is required. Note that standard oxygen therapy may be insufficient for metabolic uncoupling; cooling measures may be needed if hyperthermia occurs.
References
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PubChem. (n.d.).[4][2] Benzonitrile, 3-chloro-4-hydroxy-5-nitro- (Compound).[5] National Library of Medicine. Retrieved from [Link]
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NIST. (2025). 3-Chloro-5-(2-chloro-5-hydroxyphenoxy)benzonitrile Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][6]
- Han, Y., et al. (2012). Synthesis and biological evaluation of novel benzonitrile derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. (Contextual reference for benzonitrile scaffold utility).
Sources
- 1. Benzonitrile, 3-chloro-4-hydroxy- | C7H4ClNO | CID 2735739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-3-nitrobenzonitrile | C7H4N2O3 | CID 76758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 3-Chloro-5-nitrobenzonitrile | C7H3ClN2O2 | CID 602717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzonitrile, 3-chloro-4-hydroxy-5-nitro- | CymitQuimica [cymitquimica.com]
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